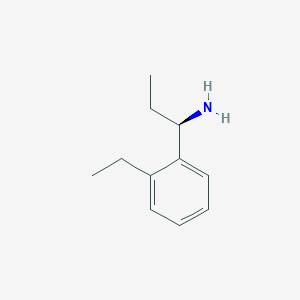
(R)-1-(2-ethylphenyl)propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(2-ethylphenyl)propylamine is a chiral amine compound with a specific stereochemistry It is characterized by the presence of an ethyl group attached to the phenyl ring and a propylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-ethylphenyl)propylamine typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable starting material, such as 2-ethylbenzaldehyde.
Reductive Amination: The key step involves the reductive amination of 2-ethylbenzaldehyde with a suitable amine source, such as propylamine. This reaction is often catalyzed by a reducing agent like sodium cyanoborohydride or hydrogen gas in the presence of a metal catalyst.
Chiral Resolution: To obtain the ®-enantiomer, chiral resolution techniques such as chromatography or the use of chiral auxiliaries may be employed.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2-ethylphenyl)propylamine may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced technologies may be utilized to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-ethylphenyl)propylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid, sulfuric acid, or halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro, halo, or sulfonyl derivatives.
Scientific Research Applications
®-1-(2-ethylphenyl)propylamine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of fine chemicals, agrochemicals, and specialty materials.
Mechanism of Action
The mechanism of action of ®-1-(2-ethylphenyl)propylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity, influencing its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(2-ethylphenyl)propylamine: The enantiomer of the compound with opposite stereochemistry.
1-(2-ethylphenyl)ethylamine: A structurally similar compound with a shorter alkyl chain.
1-(2-methylphenyl)propylamine: A compound with a methyl group instead of an ethyl group on the phenyl ring.
Uniqueness
®-1-(2-ethylphenyl)propylamine is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and enantioselective applications.
Properties
Molecular Formula |
C11H17N |
|---|---|
Molecular Weight |
163.26 g/mol |
IUPAC Name |
(1R)-1-(2-ethylphenyl)propan-1-amine |
InChI |
InChI=1S/C11H17N/c1-3-9-7-5-6-8-10(9)11(12)4-2/h5-8,11H,3-4,12H2,1-2H3/t11-/m1/s1 |
InChI Key |
JPRNZIKNLCDMNS-LLVKDONJSA-N |
Isomeric SMILES |
CCC1=CC=CC=C1[C@@H](CC)N |
Canonical SMILES |
CCC1=CC=CC=C1C(CC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















